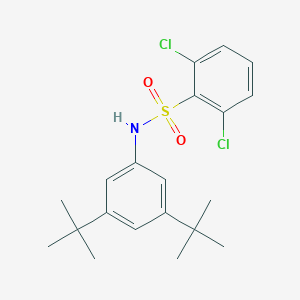

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring, along with a bulky tert-butyl group on the phenyl ring. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3,5-ditert-butylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

化学反应分析

Types of Reactions

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or other reduced derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

The sulfonamide moiety in this compound is known for its ability to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism suggests that 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide could serve as a basis for developing new antibiotics targeting resistant bacterial strains. Research indicates that similar sulfonamides exhibit notable antimicrobial and anticancer properties, making this compound a candidate for further investigation in drug development .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related compounds to evaluate their effects on various cell lines. For instance, derivatives of benzenesulfonamide have been screened against cancer cell lines such as Hep3B and A549. These studies typically employ the MTT assay to measure cell viability post-treatment. The findings suggest that compounds with similar structures may possess significant cytotoxic effects against cancer cells while maintaining lower toxicity towards healthy cells .

Material Science

Polymer Additives

The compound's unique chemical structure allows it to function effectively as an additive in polymer formulations. Its thermal stability and potential for enhancing mechanical properties make it suitable for applications in the production of high-performance materials. The incorporation of such sulfonamides into polymer matrices can improve their resistance to thermal degradation and enhance their overall durability .

Synthesis of Functional Materials

this compound can also be utilized in the synthesis of functionalized materials through various organic reactions. Its ability to act as a precursor in Suzuki coupling reactions illustrates its versatility in creating complex organic structures that can be tailored for specific applications in electronics and photonics .

Environmental Applications

Pesticide Development

The compound's biological activity suggests potential applications in agricultural chemistry, particularly as a component in pesticide formulations. Research into sulfonamides has shown that they can exhibit herbicidal properties, which could be harnessed to develop more effective agricultural chemicals that target specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial activity. Compounds similar to this compound demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new therapeutic agents based on this structure.

Case Study 2: Polymer Applications

In a research project focused on improving the thermal properties of polymers, this compound was incorporated into a polycarbonate matrix. The resulting composite exhibited improved thermal stability and mechanical strength compared to the unmodified polymer. This study underscores the compound's utility in enhancing material performance in industrial applications.

作用机制

The mechanism of action of 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The bulky tert-butyl groups may also influence the compound’s binding affinity and selectivity towards specific targets.

相似化合物的比较

Similar Compounds

- 2,6-dichlorobenzenesulfonamide

- 3,5-ditert-butylbenzenesulfonamide

- N-(3,5-ditert-butylphenyl)benzenesulfonamide

Uniqueness

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide is unique due to the presence of both chlorine atoms and tert-butyl groups, which impart distinct chemical and physical properties

生物活性

2,6-Dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide (CAS: 667912-59-6) is a sulfonamide compound notable for its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This article delves into its biological activity, examining its interactions with biological systems, potential therapeutic effects, and relevant research findings.

- Molecular Formula : C20H25Cl2NO2S

- Molar Mass : 414.39 g/mol

- Structural Features : The compound features two chlorine atoms and a sulfonamide group attached to a benzene ring, along with bulky tert-butyl groups on the phenyl ring .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. The bulky tert-butyl groups may influence the compound’s binding affinity and selectivity towards specific targets.

Cytotoxic Effects

A study highlighted the cytotoxic effects of related compounds on embryonic development in zebrafish models. Although focused on 2,6-DTBP (a related compound), findings suggest that similar mechanisms may apply to this compound. The research indicated that oxidative stress led to apoptosis and developmental toxicity in zebrafish embryos, implying potential cytotoxic effects of structurally related compounds .

Potential Therapeutic Applications

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics may allow it to serve as a lead compound in developing new therapeutics targeting specific diseases. The bulky tert-butyl groups may enhance selectivity towards certain biological targets, making it a candidate for further exploration in medicinal chemistry .

Case Studies

- Zebrafish Embryo Study : A study examined the effects of similar compounds on zebrafish embryos, revealing that exposure led to mitochondrial dysfunction and increased oxidative stress markers. These findings underscore the importance of evaluating the developmental toxicity of related compounds and their implications for environmental health .

- Comparative Studies : Research comparing various dichloro-substituted compounds indicated that structural variations significantly influence biological reactivity and coordination ability. Such studies provide insights into how modifications can enhance or diminish biological activity .

Summary of Findings

| Characteristic | Details |

|---|---|

| Molecular Formula | C20H25Cl2NO2S |

| Molar Mass | 414.39 g/mol |

| Biological Activity | Antimicrobial properties; cytotoxic effects |

| Mechanism of Action | Inhibition of enzyme activity via hydrogen bonding |

| Potential Applications | Drug design; environmental toxicity assessments |

属性

IUPAC Name |

2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25Cl2NO2S/c1-19(2,3)13-10-14(20(4,5)6)12-15(11-13)23-26(24,25)18-16(21)8-7-9-17(18)22/h7-12,23H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIQALLGKPGYHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。